

An In-depth Technical Guide to 3-Chloro-4-methoxytoluene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloro-4-methoxytoluene

Cat. No.: B1345679

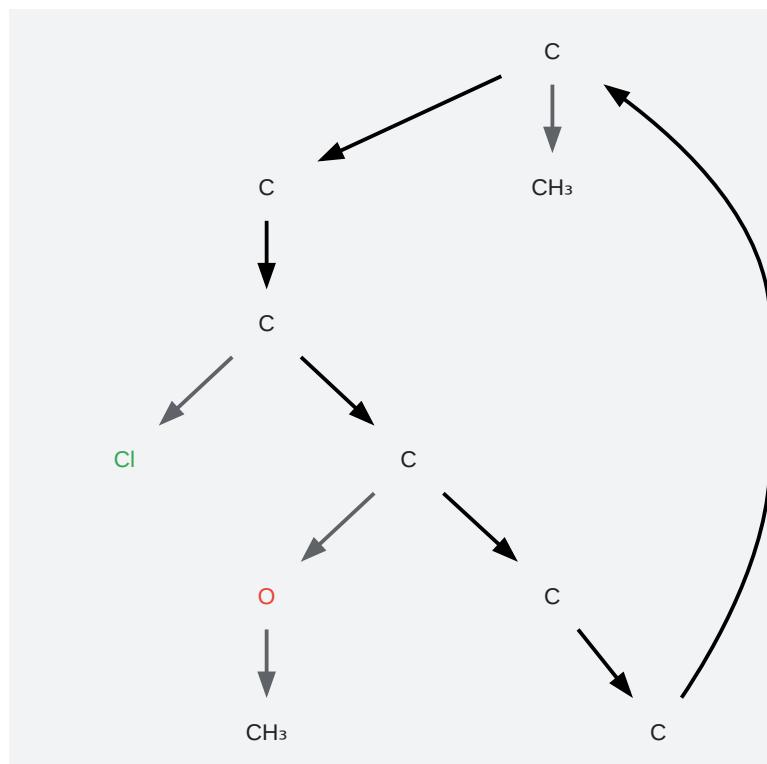
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic methodologies related to **3-Chloro-4-methoxytoluene**. The information is intended to support research and development activities, particularly in the fields of organic synthesis and medicinal chemistry.

Molecular Identity and Physicochemical Properties

3-Chloro-4-methoxytoluene, systematically named 2-chloro-1-methoxy-4-methylbenzene, is an aromatic organic compound.^[1] Its core structure is a benzene ring substituted with a methyl group, a methoxy group, and a chlorine atom.


Quantitative Data Summary

The key physicochemical and identifying properties of **3-Chloro-4-methoxytoluene** are summarized in the table below. This data is essential for its application in experimental settings, including reaction stoichiometry, analytical characterization, and safety assessments.

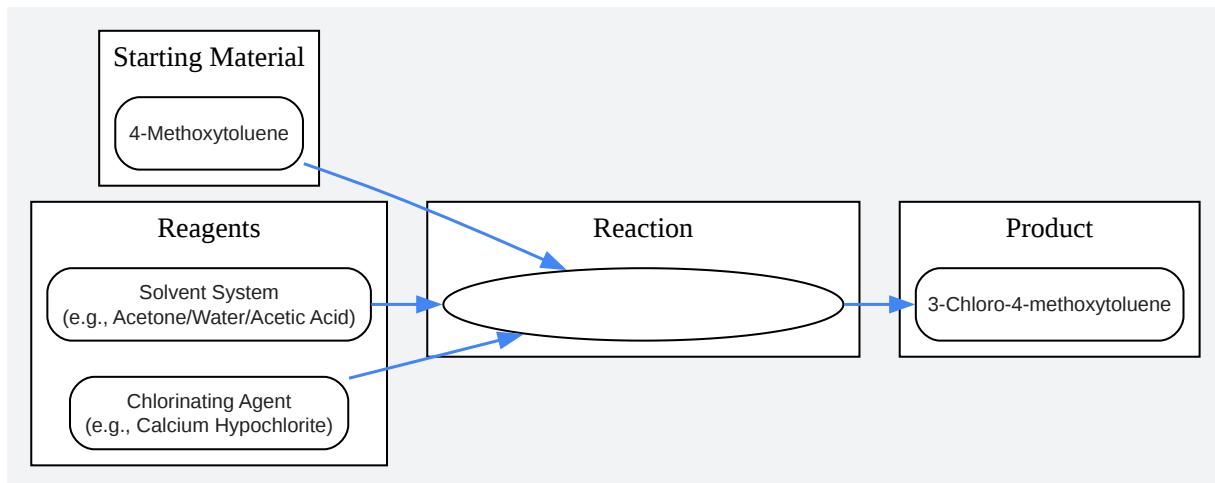
Property	Value	Reference
Molecular Formula	C ₈ H ₉ ClO	[1] [2] [3]
Molecular Weight	156.61 g/mol	[1] [2]
IUPAC Name	2-chloro-1-methoxy-4-methylbenzene	[1]
CAS Number	22002-44-4	[2]
Monoisotopic Mass	156.0341926 Da	[1]
Canonical SMILES	CC1=CC(=C(C=C1)OC)Cl	[3]
Boiling Point	Data not available in searched literature	
Melting Point	Data not available in searched literature	
Density	Data not available in searched literature	

Molecular Structure

The molecular structure of **3-Chloro-4-methoxytoluene** is depicted below. The diagram illustrates the connectivity of the atoms and the substitution pattern on the benzene ring.

[Click to download full resolution via product page](#)

Molecular structure of **3-Chloro-4-methoxytoluene**.


Experimental Protocols

This section details a common synthetic route for **3-Chloro-4-methoxytoluene** and provides generalized protocols for its characterization using standard analytical techniques.

Synthesis via Electrophilic Chlorination

A primary method for the synthesis of **3-Chloro-4-methoxytoluene** is the direct electrophilic chlorination of 4-methoxytoluene (p-methylanisole).

Reaction Workflow:

[Click to download full resolution via product page](#)

Synthesis of **3-Chloro-4-methoxytoluene**.

Methodology:

- Precursor Preparation: 4-methoxytoluene is dissolved in a suitable solvent system, such as a mixture of acetone, water, and acetic acid.
- Reaction Conditions: The solution is cooled to 0°C in an ice bath to control the reaction rate and selectivity.
- Addition of Chlorinating Agent: A chlorinating agent, for instance, calcium hypochlorite, is added portion-wise to the cooled solution. The methoxy group (-OCH₃) and the methyl group (-CH₃) on the starting material direct the electrophilic substitution to the desired position.
- Reaction Monitoring: The progress of the reaction is monitored using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up and Purification: Upon completion, the reaction mixture is worked up to remove unreacted reagents and byproducts. This may involve quenching the reaction, extraction with an organic solvent, and washing. The crude product is then purified, typically by column chromatography or distillation, to yield pure **3-Chloro-4-methoxytoluene**.

Analytical Characterization

The identity and purity of synthesized **3-Chloro-4-methoxytoluene** are confirmed using various spectroscopic methods.

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the carbon-hydrogen framework of the molecule.
- Protocol:
 - A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3) in an NMR tube.
 - ^1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer.
 - The chemical shifts (δ), multiplicities, and coupling constants (J) of the proton signals, and the chemical shifts of the carbon signals are analyzed to confirm the substitution pattern and the presence of methyl and methoxy groups.

3.2.2 Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern.
- Protocol:
 - A dilute solution of the sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC-MS) system.
 - Electron Ionization (EI) is a common method used for this type of molecule.
 - The mass spectrum is analyzed for the molecular ion peak (M^+) and the isotopic pattern characteristic of a chlorine-containing compound (M^+ and $\text{M}+2$ peaks in an approximate 3:1 ratio).
 - Key fragment ions are also identified to support the structural assignment. The NIST Mass Spectrometry Data Center reports a spectrum with prominent peaks at m/z 77, 156, and 51.[1]

3.2.3 Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Protocol:
 - An IR spectrum of the neat liquid sample is obtained using an FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
 - The spectrum is analyzed for characteristic absorption bands, such as C-H stretching of the aromatic ring and alkyl groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group. The NIST/EPA Gas-Phase Infrared Database contains a reference spectrum for this compound.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Chloro-4-methoxytoluene | C₈H₉ClO | CID 140873 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. PubChemLite - 3-chloro-4-methoxytoluene (C₈H₉ClO) [pubchemlite.lcsb.uni.lu]
- 4. 3-Chloro-4-methoxytoluene [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Chloro-4-methoxytoluene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1345679#3-chloro-4-methoxytoluene-molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com